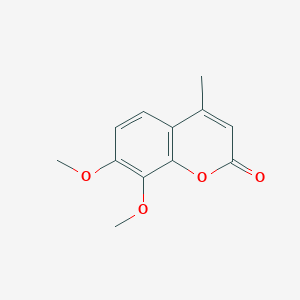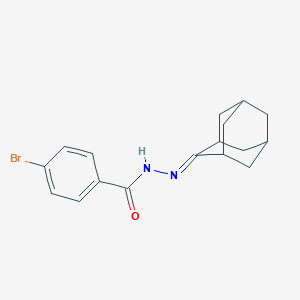
N-(2-adamantylideneamino)-4-bromobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N’-tricyclo[3.3.1.1~3,7~]dec-2-ylidenebenzohydrazide is a complex organic compound with the molecular formula C17H19BrN2O and a molecular weight of 347.2 g/mol This compound is characterized by its unique tricyclic structure, which includes a bromine atom and a benzohydrazide moiety
Preparation Methods
Chemical Reactions Analysis
4-bromo-N’-tricyclo[3.3.1.1~3,7~]dec-2-ylidenebenzohydrazide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and amines.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form hydrides. Common oxidizing agents include potassium permanganate and chromium trioxide, while reducing agents include lithium aluminum hydride and sodium borohydride.
Condensation Reactions: The benzohydrazide moiety can participate in condensation reactions with aldehydes and ketones to form hydrazones and hydrazides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-bromo-N’-tricyclo[3.3.1.1~3,7~]dec-2-ylidenebenzohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying molecular interactions and biological pathways.
Industry: Used in the development of new materials with unique properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 4-bromo-N’-tricyclo[3.3.1.1~3,7~]dec-2-ylidenebenzohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The tricyclic structure allows it to fit into binding sites with high specificity, while the bromine atom and benzohydrazide moiety contribute to its reactivity and binding affinity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
4-bromo-N’-tricyclo[3.3.1.1~3,7~]dec-2-ylidenebenzohydrazide can be compared with other similar compounds, such as:
1-Adamantaneacetic acid: Another tricyclic compound with a different functional group, used in similar applications.
2-Bromoadamantane: A simpler tricyclic compound with a bromine atom, used as an intermediate in organic synthesis.
3,5-Dimethyl-1-bromoadamantane: A tricyclic compound with additional methyl groups, used in the synthesis of pharmaceuticals and other organic compounds.
The uniqueness of 4-bromo-N’-tricyclo[331
Properties
Molecular Formula |
C17H19BrN2O |
|---|---|
Molecular Weight |
347.2g/mol |
IUPAC Name |
N-(2-adamantylideneamino)-4-bromobenzamide |
InChI |
InChI=1S/C17H19BrN2O/c18-15-3-1-12(2-4-15)17(21)20-19-16-13-6-10-5-11(8-13)9-14(16)7-10/h1-4,10-11,13-14H,5-9H2,(H,20,21) |
InChI Key |
ASJVJFQXAQMIFB-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)C3=NNC(=O)C4=CC=C(C=C4)Br |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3=NNC(=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tetramethyl 6'-ethyl-5',5'-dimethylspiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B412410.png)
![2,4-Diethyl-2,7-dimethyl-1-[(4-nitrophenyl)methyl]quinoline](/img/structure/B412412.png)
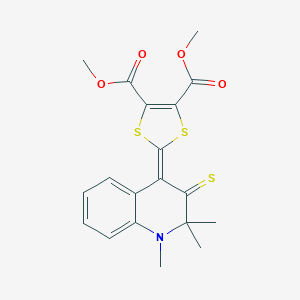

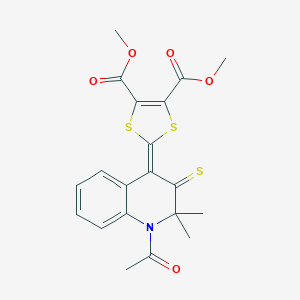
![Tetramethyl 5',5',7'-trimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B412416.png)
![1-{4,4-dimethyl-1-sulfanylidene-1H,4H,5H-[1,2]dithiolo[3,4-c]quinolin-5-yl}ethan-1-one](/img/structure/B412417.png)
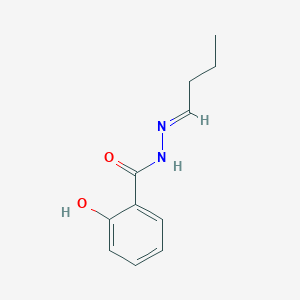
![5-(3,4-dimethylphenyl)-1-(4-methylphenyl)-3a,6a-dihydrospiro(1H-furo[3,4-c]pyrrole-3,2'-[1'H]-indene)-1',3',4,6(2'H,3H,5H)-tetrone](/img/structure/B412421.png)
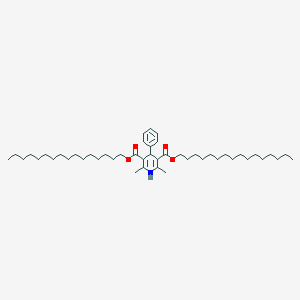
![5-(3,4-dimethylphenyl)-1-phenylspiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone](/img/structure/B412424.png)
![5-(3-methoxyphenyl)-1-(4-methylphenyl)spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone](/img/structure/B412426.png)
![ethyl 4-[1-(4-methylphenyl)-1',3',4,6-tetraoxospiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-5-yl]benzoate](/img/structure/B412427.png)
